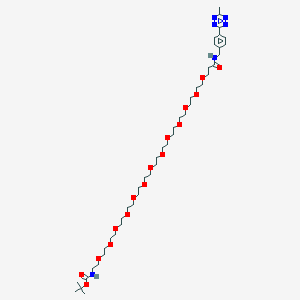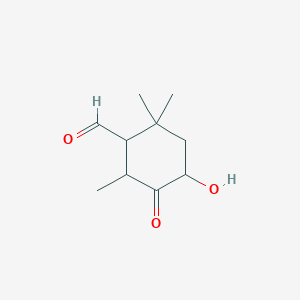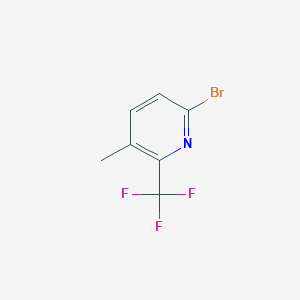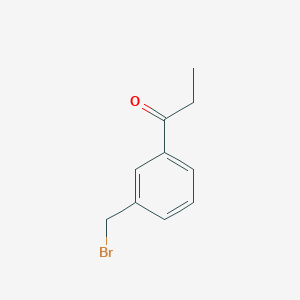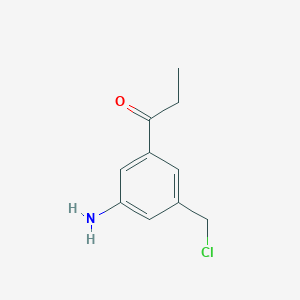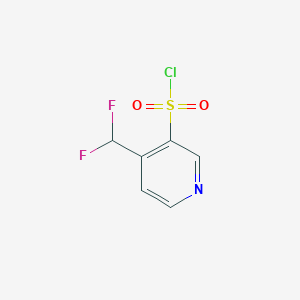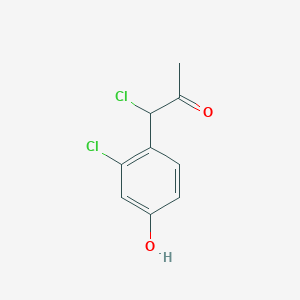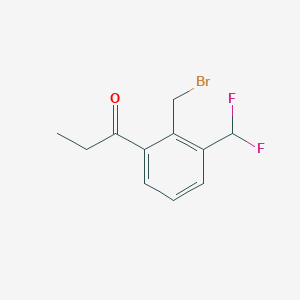
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromomethyl group and a difluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by a series of chemical reactions to introduce the difluoromethyl group and the propanone moiety. One common synthetic route is as follows:
Bromination: The precursor compound, 2-(difluoromethyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-(bromomethyl)-3-(difluoromethyl)benzene.
Friedel-Crafts Acylation: The brominated intermediate is then reacted with propanoyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one depends on its specific application and the target molecules or pathways involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl and difluoromethyl groups can enhance the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Contains a trifluoromethylthio group instead of a difluoromethyl group.
2-Phenyl-1-benzopyran-4-one derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrF2O |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O/c1-2-10(15)7-4-3-5-8(11(13)14)9(7)6-12/h3-5,11H,2,6H2,1H3 |
InChI Key |
RQHJELXJQKMEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1CBr)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


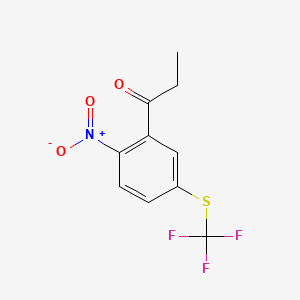
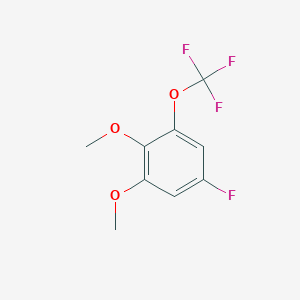
![2-Isobutyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14061489.png)
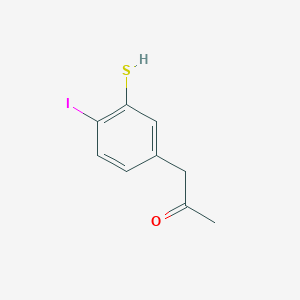
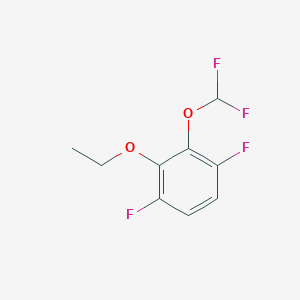
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)

